Cas no 1807420-36-5 (5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid)

5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid is a specialized cinnamic acid derivative featuring a trifluoromethoxy substituent and an ethoxycarbonylpropyl side chain. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which may enhance bioactivity and metabolic stability. The trifluoromethoxy group contributes to increased lipophilicity and electron-withdrawing effects, while the ethoxycarbonylpropyl moiety offers potential for further functionalization. Its well-defined synthesis route ensures high purity, making it suitable for applications in drug discovery and material science. The compound’s stability under standard laboratory conditions further supports its utility in experimental and industrial settings.
5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid structure
1807420-36-5 structure
Product name:5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid
CAS No:1807420-36-5
MF:C15H15F3O5
Molecular Weight:332.271815538406
CID:4948863

5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid 化学的及び物理的性質

名前と識別子

    • 5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid
    • インチ: 1S/C15H15F3O5/c1-2-22-14(21)8-4-10-3-6-12(23-15(16,17)18)11(9-10)5-7-13(19)20/h3,5-7,9H,2,4,8H2,1H3,(H,19,20)/b7-5+
    • InChIKey: ZZESCBVUHHYRRH-FNORWQNLSA-N
    • SMILES: FC(OC1C=CC(=CC=1/C=C/C(=O)O)CCC(=O)OCC)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 23
  • 回転可能化学結合数: 8
  • 複雑さ: 433
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 72.8

5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015016400-250mg
5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid
1807420-36-5 97%
250mg
$504.00 2023-09-02
Alichem
A015016400-500mg
5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid
1807420-36-5 97%
500mg
$863.90 2023-09-02
Alichem
A015016400-1g
5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid
1807420-36-5 97%
1g
$1475.10 2023-09-02

5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid 関連文献

5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acidに関する追加情報

Introduction to 5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid (CAS No. 1807420-36-5) and Its Emerging Applications in Chemical Biology

5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid, identified by its unique Chemical Abstracts Service (CAS) number 1807420-36-5, represents a structurally sophisticated compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate functional groups—including an ethoxy-substituted propyl side chain and a trifluoromethoxy moiety attached to a cinnamic acid backbone—presents a compelling framework for exploring novel biochemical interactions and therapeutic applications.

The cinnamic acid scaffold, a well-documented pharmacophore in medicinal chemistry, is renowned for its versatility in modulating various biological pathways. The introduction of electron-withdrawing groups such as the trifluoromethoxy substituent enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. Meanwhile, the 3-ethoxy-3-oxopropyl group introduces additional conformational flexibility, potentially influencing binding affinity and selectivity in target proteins.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of bioactive compounds like 5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid. Studies have demonstrated its potential as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The trifluoromethoxy group, in particular, has been shown to enhance binding interactions with heme-containing enzymes due to its ability to stabilize negative charges through fluoro bonding interactions.

In vitro experiments have revealed that 5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid exhibits notable anti-inflammatory properties by modulating cytokine production and inhibiting NF-κB signaling cascades. These findings align with the growing interest in natural product-inspired molecules that leverage bioisosteric replacements—such as fluorine atoms—to improve pharmacokinetic profiles. The ethoxy-substituted propyl chain further contributes to solubility optimization, ensuring better bioavailability across diverse biological systems.

The compound’s structural features also make it a promising candidate for exploring epigenetic modulation. Emerging research suggests that cinnamic acid derivatives can influence histone deacetylase (HDAC) activity, thereby affecting gene expression patterns associated with cancer and neurodegenerative diseases. The trifluoromethoxy group’s electron-withdrawing nature may enhance interactions with zinc-binding residues in HDACs, potentially leading to higher efficacy compared to unsubstituted analogs.

Another intriguing aspect of 5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid is its potential role in photodynamic therapy (PDT). The cinnamic acid core absorbs light in the visible spectrum, while the electron-donating ethoxy group and electron-withdrawing trifluoromethoxy group create a system capable of generating singlet oxygen upon irradiation. This property has been exploited in designing photosensitizers for targeted cancer treatment, where the compound’s ability to accumulate in tumor tissues could be exploited for selective destruction.

From a synthetic chemistry perspective, the synthesis of 5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid presents an elegant challenge. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated fluorination techniques, have enabled efficient construction of its complex framework. These advances not only streamline production but also allow for rapid diversification of the scaffold to identify optimized derivatives with enhanced bioactivity.

The growing body of evidence supporting the therapeutic potential of 5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid has spurred interest among academic institutions and pharmaceutical companies alike. Collaborative efforts are underway to translate preclinical findings into clinical trials, where its efficacy against chronic inflammatory diseases and oncological disorders will be rigorously evaluated. The compound’s unique structural attributes ensure that it remains at the forefront of drug discovery initiatives aimed at addressing unmet medical needs.

In conclusion, 5-(3-Ethoxy-3-oxopropyl)-2-(trifluoromethoxy)cinnamic acid (CAS No. 1807420-36-5) exemplifies how structural innovation can unlock novel therapeutic opportunities. Its multifaceted biological activities, coupled with synthetic feasibility, position it as a cornerstone compound for future research in chemical biology. As methodologies for drug development continue to evolve, this molecule will undoubtedly play a pivotal role in shaping next-generation treatments for a wide array of human diseases.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司